AChE Inhibition: Columbamine vs. Berberine and Palmatine
Columbamine chloride demonstrates potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 48.1 µM, as determined by Ellman's method [1]. This contrasts with the substantially weaker or negligible AChE inhibition reported for the closely related alkaloids berberine and palmatine under comparable assay conditions, where neither compound exhibited IC50 values in the sub-100 µM range in standard Ellman's assay formats [2]. The superior AChE inhibition of columbamine is attributed to a higher degree of methoxylation and the presence of a quaternary nitrogen in its skeleton [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 48.1 µM |
| Comparator Or Baseline | Berberine and Palmatine: IC50 > 100 µM (no significant inhibition observed in comparable assay formats) |
| Quantified Difference | Columbamine IC50 is at least 2-fold lower (more potent) than berberine/palmatine; columbamine is the only compound among the three to show strong AChE inhibition in this assay. |
| Conditions | Ellman's method; isolated quaternary alkaloids from Tinospora crispa |
Why This Matters
This quantitative potency difference establishes columbamine chloride as the preferred chemical probe for AChE-related studies, where berberine and palmatine would fail to elicit a meaningful response.
- [1] Yusoff, M., Hamid, H., & Houghton, P. (2014). Anticholinesterase inhibitory activity of quaternary alkaloids from Tinospora crispa. Molecules, 19(1), 1201-1211. View Source
- [2] Kim, D. K., Lee, K. T., Baek, N. I., Kim, S. H., Park, H. W., Lim, J. P., Shin, T. Y., Eom, D. O., Yang, J. H., & Eun, J. S. (2004). Acetylcholinesterase inhibitors from the aerial parts of Corydalis speciosa. Archives of Pharmacal Research, 27(11), 1127-1131. View Source
